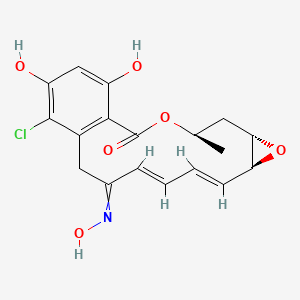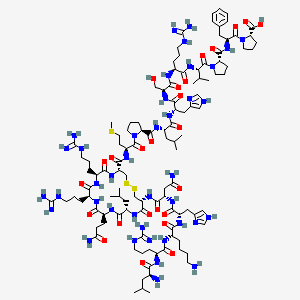
H-Leu-Arg-Lys-His-Asn-Cys(1)-Leu-Gln-Arg-Arg-Cys(1)-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ELA-21 (human) is a high-affinity agonist for the apelin receptor, which is involved in various physiological processes. This compound is a bioactive fragment of ELA-32 and has been shown to bind apelin receptors in the left ventricle of both normal and pulmonary arterial hypertensive hearts . ELA-21 (human) inhibits forskolin-induced cyclic adenosine monophosphate production and stimulates beta-arrestin recruitment in vitro .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ELA-21 (Mensch) beinhaltet die Festphasen-Peptidsynthese, ein Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Die Sequenz von ELA-21 (Mensch) lautet Leu-Arg-Lys-His-Asn-Cys-Leu-Gln-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro, wobei eine Disulfidbrücke zwischen den Cysteinresten an den Positionen 6 und 11 vorhanden ist .
Industrielle Produktionsverfahren: Die industrielle Produktion von ELA-21 (Mensch) umfasst typischerweise die großtechnische Festphasen-Peptidsynthese, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie. Das Peptid wird anschließend gefriergetrocknet, um es zu lagern und zu verteilen .
Analyse Chemischer Reaktionen
Reaktionstypen: ELA-21 (Mensch) unterliegt hauptsächlich Bindungsreaktionen mit dem Apelin-Rezeptor. Es unterliegt unter physiologischen Bedingungen typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Die Bindung von ELA-21 (Mensch) an den Apelin-Rezeptor wird durch physiologische Bedingungen erleichtert, einschließlich des Vorhandenseins von Natriumchlorid und Calciumionen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Wechselwirkung zwischen ELA-21 (Mensch) und dem Apelin-Rezeptor ist die Aktivierung nachgeschalteter Signalwege, einschließlich der Hemmung der Produktion von cyclischem Adenosinmonophosphat und der Rekrutierung von Beta-Arrestin .
Wissenschaftliche Forschungsanwendungen
ELA-21 (Mensch) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wegen seiner Rolle in der kardiovaskulären Homöostase und der Flüssigkeitsregulation.
Industrie: Wird bei der Entwicklung von diagnostischen Assays und therapeutischen Peptiden eingesetzt.
5. Wirkmechanismus
ELA-21 (Mensch) entfaltet seine Wirkungen durch Bindung an den Apelin-Rezeptor, einen G-Protein-gekoppelten Rezeptor. Diese Bindung hemmt die Forskolin-induzierte Produktion von cyclischem Adenosinmonophosphat und stimuliert die Rekrutierung von Beta-Arrestin. Die Aktivierung des Apelin-Rezeptors durch ELA-21 (Mensch) führt zur Aktivierung nachgeschalteter Signalwege, einschließlich derer, die an der kardiovaskulären Homöostase und der Flüssigkeitsregulation beteiligt sind .
Ähnliche Verbindungen:
ELA-32: Ein längeres Peptid, das ebenfalls als Apelin-Rezeptor-Agonist wirkt.
Apelin-13: Ein weiterer Apelin-Rezeptor-Agonist mit einer kürzeren Peptidsequenz.
Einzigartigkeit von ELA-21 (Mensch): ELA-21 (Mensch) ist einzigartig in seiner hohen Affinität für den Apelin-Rezeptor und seiner Fähigkeit, die Produktion von cyclischem Adenosinmonophosphat zu hemmen und gleichzeitig die Rekrutierung von Beta-Arrestin zu stimulieren. Diese duale Aktivität macht es zu einem wertvollen Werkzeug zur Untersuchung des Apelin-Rezeptors und seiner zugehörigen Signalwege .
Wirkmechanismus
ELA-21 (human) exerts its effects by binding to the apelin receptor, a G-protein-coupled receptor. This binding inhibits forskolin-induced cyclic adenosine monophosphate production and stimulates beta-arrestin recruitment. The activation of the apelin receptor by ELA-21 (human) leads to the activation of downstream signaling pathways, including those involved in cardiovascular homeostasis and fluid regulation .
Vergleich Mit ähnlichen Verbindungen
ELA-32: A longer peptide that also acts as an apelin receptor agonist.
Apelin-13: Another apelin receptor agonist with a shorter peptide sequence.
Uniqueness of ELA-21 (human): ELA-21 (human) is unique in its high affinity for the apelin receptor and its ability to inhibit cyclic adenosine monophosphate production while stimulating beta-arrestin recruitment. This dual activity makes it a valuable tool for studying the apelin receptor and its associated signaling pathways .
Eigenschaften
Molekularformel |
C112H184N40O25S3 |
|---|---|
Molekulargewicht |
2587.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C112H184N40O25S3/c1-58(2)44-65(114)88(156)133-67(25-15-36-127-109(117)118)89(157)134-66(24-13-14-35-113)91(159)141-75(48-63-51-125-56-131-63)97(165)143-77(50-86(116)155)99(167)148-81-55-180-179-54-80(147-92(160)69(27-17-38-129-111(121)122)135-90(158)68(26-16-37-128-110(119)120)136-93(161)71(32-33-85(115)154)138-95(163)73(45-59(3)4)140-102(81)170)101(169)139-72(34-43-178-9)105(173)150-40-19-29-82(150)103(171)144-74(46-60(5)6)96(164)142-76(49-64-52-126-57-132-64)98(166)146-79(53-153)100(168)137-70(28-18-39-130-112(123)124)94(162)149-87(61(7)8)107(175)151-41-20-30-83(151)104(172)145-78(47-62-22-11-10-12-23-62)106(174)152-42-21-31-84(152)108(176)177/h10-12,22-23,51-52,56-61,65-84,87,153H,13-21,24-50,53-55,113-114H2,1-9H3,(H2,115,154)(H2,116,155)(H,125,131)(H,126,132)(H,133,156)(H,134,157)(H,135,158)(H,136,161)(H,137,168)(H,138,163)(H,139,169)(H,140,170)(H,141,159)(H,142,164)(H,143,165)(H,144,171)(H,145,172)(H,146,166)(H,147,160)(H,148,167)(H,149,162)(H,176,177)(H4,117,118,127)(H4,119,120,128)(H4,121,122,129)(H4,123,124,130)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-/m0/s1 |
InChI-Schlüssel |
DITOSSSIQUUZEP-FMGZCOAKSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


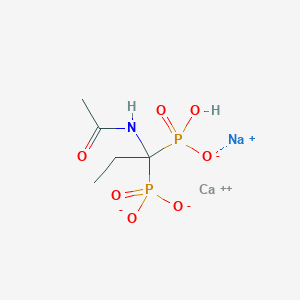
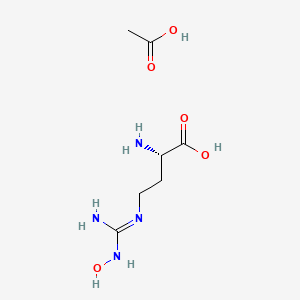
![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)
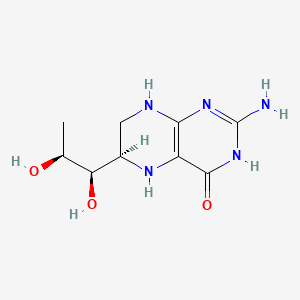
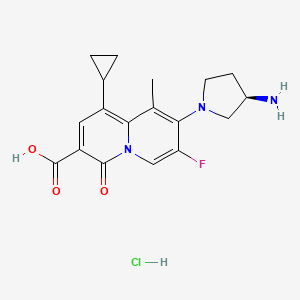
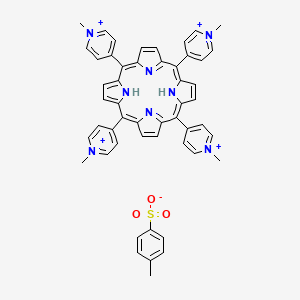
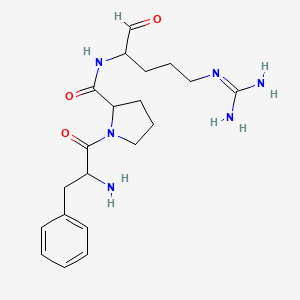

![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)
